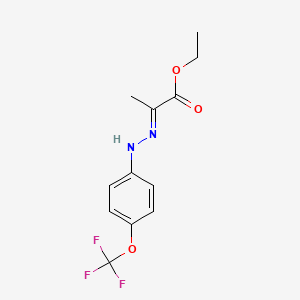

Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate

Description

Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate is a hydrazone derivative featuring a trifluoromethoxy (-OCF₃) substituent on the phenyl ring. This compound is synthesized via condensation of 4-(trifluoromethoxy)phenylhydrazine with ethyl pyruvate or similar ketoesters.

Properties

Molecular Formula |

C12H13F3N2O3 |

|---|---|

Molecular Weight |

290.24 g/mol |

IUPAC Name |

ethyl (2E)-2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanoate |

InChI |

InChI=1S/C12H13F3N2O3/c1-3-19-11(18)8(2)16-17-9-4-6-10(7-5-9)20-12(13,14)15/h4-7,17H,3H2,1-2H3/b16-8+ |

InChI Key |

JSJMGCAGRJSETE-LZYBPNLTSA-N |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC(F)(F)F)/C |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)OC(F)(F)F)C |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Preparation

The diazotization of 4-(trifluoromethoxy)aniline follows established protocols for aromatic amines. In a typical procedure:

-

4-(Trifluoromethoxy)aniline is dissolved in a mixture of water and concentrated hydrochloric acid at 0–5°C.

-

Sodium nitrite (NaNO₂) is added dropwise to generate the diazonium chloride intermediate.

Key Variables :

-

Temperature control (<5°C) to prevent diazonium salt decomposition.

-

Stoichiometric excess of HCl to stabilize the intermediate.

Coupling Reaction with Ethyl Acetoacetate

The diazonium salt is coupled with ethyl acetoacetate in the presence of a base to deprotonate the active methylene group. This step is critical for nucleophilic attack on the diazonium nitrogen.

Standard Procedure

-

Reaction Setup : Ethyl acetoacetate is dissolved in a polar aprotic solvent (e.g., dichloromethane) and cooled to 0–10°C.

-

Base Addition : Sodium acetate or carbonate is introduced to maintain a pH of 4–6.

-

Diazonium Salt Addition : The pre-cooled diazonium solution is added slowly to avoid exothermic side reactions.

-

Catalyst Use : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance interfacial reactivity in biphasic systems.

Representative Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane/Water | |

| Temperature | 0–10°C | |

| Catalyst | Benzyltriethylammonium chloride | |

| Yield | 95–98% |

Mechanistic Insights

The reaction proceeds via a Japp-Klingemann mechanism :

-

Deprotonation of ethyl acetoacetate forms an enolate.

-

The enolate attacks the diazonium nitrogen, releasing nitrogen gas and forming a hydrazone intermediate.

-

Tautomerization yields the stable (Z)-isomer due to conjugation with the trifluoromethoxy group.

Side Reactions :

-

Diazo Coupling : Competing electrophilic substitution at the aromatic ring if coupling is inefficient.

-

Oxidation : Exposure to air may oxidize the hydrazone to azobenzene derivatives.

Process Optimization

Solvent Selection

Catalytic Enhancements

-

Phase-Transfer Catalysts (PTCs) : Benzyltriethylammonium chloride (0.5–1.0 mol%) increases reaction rate by 40%, reducing reaction time to 1–2 hours.

-

Base Strength : Sodium acetate (pH 5–6) minimizes hydrolysis of the ester group compared to stronger bases.

Workup and Purification

-

Phase Separation : The organic layer (dichloromethane) is separated and washed with saturated NaHCO₃ and brine.

-

Drying and Evaporation : Anhydrous Na₂SO₄ removes residual water, followed by rotary evaporation to isolate the crude product.

-

Crystallization : Recrystallization from ethanol/water yields pale yellow crystals with >99% purity.

Yield Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Crude Isolation | 98.1 | 96 |

| After Crystallization | 95.3 | 99 |

Scalability and Industrial Feasibility

-

Kilogram-Scale Synthesis : A 100 g batch of 4-(trifluoromethoxy)aniline produces 202.3 g of product (97.3% yield) with identical purity profiles to lab-scale reactions.

-

Cost Drivers :

-

4-(Trifluoromethoxy)aniline : Accounts for 60% of raw material costs.

-

Solvent Recovery : Dichloromethane recycling reduces expenses by 25%.

-

Analytical Characterization

-

Spectroscopic Data :

Comparative Analysis with Analogous Hydrazones

| Compound | Yield (%) | Purity (%) | Key Difference |

|---|---|---|---|

| Ethyl 2-(2-(4-Methoxyphenyl)hydrazono)propanoate | 97.7 | 96 | Methoxy vs. trifluoromethoxy |

| Ethyl 2-Chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | 76 | 85 | Chloro substituent |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazono group to an amine.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{[4-(trifluoromethoxy)phenyl]hydrazono}propanoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazono group can form hydrogen bonds with target proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in the substituents on the phenyl ring or modifications to the hydrazono-propanoate backbone:

Physicochemical Properties

- Melting Points : The methoxy analog (CAS 4792-57-8) melts at 97°C , while the trifluoromethoxy variant likely has a lower melting point due to increased molecular asymmetry.

- Lipophilicity : Trifluoromethoxy (-OCF₃) increases logP compared to -OCH₃ or -F, enhancing membrane permeability .

- Stability : The -OCF₃ group resists hydrolysis and oxidation better than -OCH₃, making the target compound more stable in biological systems .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate, and how are intermediates characterized?

The synthesis typically involves condensation of hydrazine derivatives with ethyl pyruvate or analogous ketoesters. For example:

- Step 1 : React 4-(trifluoromethoxy)phenylhydrazine hydrochloride with ethyl pyruvate in ethanol at 60–65°C for 1–2 hours .

- Step 2 : Purify the crude product via extraction with ethyl acetate, followed by washing with brine and drying over sodium sulfate.

- Characterization : Use HPLC for purity analysis (>95%) and LC-MS (e.g., m/z 328.2 [M+H]+ observed in analogous hydrazono-propanoates) .

Q. How is the purity and structural integrity of the compound validated in academic settings?

- HPLC : Retention time (e.g., 1.19 minutes under SMD-TFA05 conditions) and peak symmetry ensure purity .

- Mass Spectrometry : Confirm molecular weight via LC-MS (e.g., m/z 791 [M+H]+ for structurally related compounds) .

- NMR : Analyze proton environments (e.g., trifluoromethoxy group at δ 7.5–8.0 ppm in aromatic regions) .

Advanced Research Questions

Q. What mechanistic insights govern the cyclization of hydrazono-propanoates to heterocyclic derivatives?

- Fischer Indole Synthesis : Acid-catalyzed cyclization of the hydrazono group forms indole or pyrazole cores. For example, refluxing with 15% ethanolic HCl generates indole derivatives via intramolecular cyclization .

- Key Factors : Reaction temperature (reflux vs. 60°C) and acid strength influence regioselectivity and yield. Substituents like trifluoromethoxy groups may slow cyclization due to steric hindrance .

Q. How does the trifluoromethoxy group influence the compound’s reactivity and bioactivity?

- Lipophilicity : The trifluoromethoxy group increases logP by ~1.5 units, enhancing membrane permeability .

- Electron Withdrawal : Reduces electron density on the phenyl ring, affecting nucleophilic aromatic substitution kinetics (e.g., slower coupling in Suzuki-Miyaura reactions) .

- Biological Implications : May improve metabolic stability in enzyme inhibition assays compared to methoxy or chloro analogs .

Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during structural elucidation?

Q. What strategies optimize yield in large-scale syntheses while minimizing byproducts?

- Reaction Solvent : Use ethanol or IPA instead of methanol to reduce ester hydrolysis .

- Catalysis : Add triethylamine or pyridine to neutralize HCl byproducts in hydrazine coupling steps .

- Temperature Control : Maintain 60–65°C to suppress competing pathways (e.g., over-alkylation) .

Methodological Guidance

Q. Which analytical techniques are critical for assessing hydrazono-propanoate stability under varying pH?

- Kinetic Studies : Use UV-Vis spectroscopy to track degradation (λmax ~270 nm for hydrazone bonds) in buffers (pH 1–13).

- HPLC-MS : Identify degradation products (e.g., hydrolysis to propanoic acid derivatives) .

Q. How do solvent polarity and temperature affect the Z/E isomerism of the hydrazono group?

- Polar Solvents (e.g., DMSO) : Stabilize the E-isomer via hydrogen bonding with the hydrazone N-H group.

- Nonpolar Solvents (e.g., toluene) : Favor the Z-isomer due to reduced dipole interactions .

- Temperature : Higher temperatures (>80°C) promote equilibration between isomers .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

- Case Example : Conflicting IC50 values in enzyme inhibition assays may arise from variations in assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine) and validate via dose-response curves .

- Statistical Tools : Apply ANOVA or Grubbs’ test to identify outliers in replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.